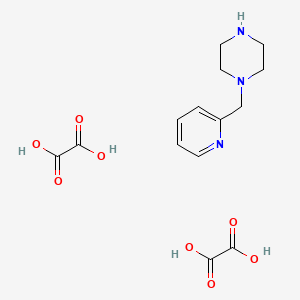
N-(2-(3-fluorophenyl)-2-methoxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy are typically used to determine the structure of complex organic molecules .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the sulfonamide group might be involved in hydrogen bonding, while the pyrazole ring might participate in aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These properties might include its solubility, melting point, and reactivity .Scientific Research Applications
- Anti-Inflammatory Agents : The sulfonamide moiety in this compound suggests potential anti-inflammatory activity. Researchers may investigate its effects on inflammatory pathways and evaluate its suitability as a drug candidate for conditions like arthritis or autoimmune diseases .
- Targeting Enzymes or Receptors : The fluorophenyl and methoxyethyl groups could be crucial for binding to specific enzymes or receptors. Scientists might explore its interactions with biological targets to design novel drugs .
- Transition-Metal-Free C-N Bond Formation : The compound’s structure contains a pyrazole ring, which can participate in nucleophilic aromatic substitution (SNAr) reactions. Investigating its reactivity with haloarenes (chloroarenes and fluoroarenes) under base-promoted conditions could lead to efficient C-N bond formation. This method avoids transition-metal catalysts and provides an alternative route to N-arylated indoles and carbazoles .
- Functional Materials : The electron-rich pyrazole core and the sulfonamide group make this compound interesting for materials science. Researchers might explore its potential as a building block for organic semiconductors, sensors, or optoelectronic devices .
- Theoretical Investigations : Computational studies using density functional theory (DFT) can provide insights into the electronic structure, stability, and reactivity of this compound. Researchers may explore its energy levels, charge distribution, and potential reaction pathways .
- Atom-Economic Reactions : Investigating the N-arylation of indoles and carbazole under transition-metal-free conditions aligns with green chemistry principles. This approach minimizes waste and avoids toxic metal catalysts, contributing to sustainable synthesis .
- Safety and Toxicity : Understanding the toxicological profile of this compound is crucial. Researchers can assess its potential toxicity, metabolism, and clearance to ensure safe use in drug development .
Medicinal Chemistry and Drug Development
Organic Synthesis and Catalysis
Materials Science and Optoelectronics
Computational Chemistry and DFT Studies
Environmental Chemistry and Green Chemistry
Pharmacokinetics and Toxicology
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body, influencing a range of biological processes .
Mode of Action
Based on its structural similarity to other active compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces . These interactions can lead to conformational changes in the target proteins, altering their activity and resulting in downstream effects .
Biochemical Pathways
Similar compounds have been implicated in various biochemical pathways, including those involved in signal transduction, metabolic processes, and cellular response to stimuli .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects .
Result of Action
Similar compounds have been known to modulate cellular processes, influence gene expression, and interact with various signaling pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions could potentially alter the compound’s structure and consequently its interaction with its targets .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(3-fluorophenyl)-2-methoxyethyl]-1,3,5-trimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O3S/c1-10-15(11(2)19(3)18-10)23(20,21)17-9-14(22-4)12-6-5-7-13(16)8-12/h5-8,14,17H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBGXHCTONSVHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC(C2=CC(=CC=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-fluorophenyl)-2-methoxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-(furan-2-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2441102.png)
![4-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2441106.png)
![2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2441107.png)

![(Z)-4-cyano-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2441111.png)
![4-(4-fluorobenzenesulfonamido)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2441113.png)

![1-{4-[(4-Fluorophenyl)methoxy]phenyl}ethan-1-amine](/img/structure/B2441116.png)

